molecular formula C52H75N3O19 B8104242 DBCO-NHCO-PEG13-NHS ester

DBCO-NHCO-PEG13-NHS ester

Cat. No.: B8104242
M. Wt: 1046.2 g/mol
InChI Key: HJSJNWDWFIZPPW-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG13-NHS ester is a long chain polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester. This compound is known for its ability to react specifically and efficiently with primary amines to form stable amide bonds. The hydrophilic PEG13 arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance during ligation. DBCO (dibenzylcyclooctyne) is commonly used for copper-free Click Chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG13-NHS ester involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and development applications .

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG13-NHS ester primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DBCO-NHCO-PEG13-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used in bioconjugation and labeling of biomolecules, facilitating the study of molecular interactions and pathways.

    Biology: Employed in the development of targeted drug delivery systems and imaging agents.

    Medicine: Utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

    Industry: Applied in the production of advanced materials and nanotechnology .

Mechanism of Action

DBCO-NHCO-PEG13-NHS ester exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-NHCO-PEG13-NHS ester is unique due to its long PEG13 linker, which offers improved water solubility and reduced steric hindrance during ligation. This makes it particularly suitable for applications requiring long and flexible connections between biomolecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H75N3O19/c56-48(53-16-13-49(57)54-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)54)14-17-61-19-21-63-23-25-65-27-29-67-31-33-69-35-37-71-39-41-73-42-40-72-38-36-70-34-32-68-30-28-66-26-24-64-22-20-62-18-15-52(60)74-55-50(58)11-12-51(55)59/h1-8H,11-43H2,(H,53,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSJNWDWFIZPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H75N3O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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